3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide
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Overview
Description
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide is a complex organic compound that features a thiazole ring, a phenyl group, and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide typically involves multiple steps. One common method includes the reaction of 4-phenylthiazol-2-amine with an appropriate acylating agent to introduce the propionamide moiety. The hexadecyloxyphenyl group can be introduced through etherification reactions involving hexadecanol and a phenolic precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes optimized for large-scale production. This would include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the propionamide moiety can be reduced to an alcohol.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the propionamide.
Substitution: Various substituted phenyl and thiazole derivatives.
Scientific Research Applications
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide is not fully understood. it is believed to interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity. The thiazole ring may also interact with various enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-phenylthiazol-2-yl derivatives: These compounds share the thiazole ring and phenyl group but lack the long alkyl chain.
Hexadecyloxyphenyl derivatives: These compounds have the long alkyl chain and phenyl group but lack the thiazole ring.
Uniqueness
3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide is unique due to its combination of a thiazole ring, a phenyl group, and a long alkyl chain. This unique structure gives it distinct amphiphilic properties, making it useful in various applications that other similar compounds may not be suitable for.
Properties
CAS No. |
82836-86-0 |
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Molecular Formula |
C34H46N2O3S |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
3-(2-hexadecoxyphenyl)-3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C34H46N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-25-39-32-24-19-18-23-29(32)31(37)26-33(38)36-34-35-30(27-40-34)28-21-16-15-17-22-28/h15-19,21-24,27H,2-14,20,25-26H2,1H3,(H,35,36,38) |
InChI Key |
SSGFKDXGKBJUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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